molecular formula C20H19N3O4S B11520011 4-[({(2E)-3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

4-[({(2E)-3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

Cat. No.: B11520011
M. Wt: 397.4 g/mol
InChI Key: IBOXUXKSNZFTBD-UHFFFAOYSA-N
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Description

4-{2-[(2E)-3-METHYL-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a thiazolidinone ring, an acetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2E)-3-METHYL-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2E)-3-METHYL-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-[(2E)-3-METHYL-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{2-[(2E)-3-METHYL-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzamides: Compounds featuring a benzoic acid moiety linked to an amide group.

    Imines: Compounds containing the imine functional group (C=N).

Uniqueness

What sets 4-{2-[(2E)-3-METHYL-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[2-[3-methyl-2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H19N3O4S/c1-12-5-3-4-6-15(12)22-20-23(2)18(25)16(28-20)11-17(24)21-14-9-7-13(8-10-14)19(26)27/h3-10,16H,11H2,1-2H3,(H,21,24)(H,26,27)

InChI Key

IBOXUXKSNZFTBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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